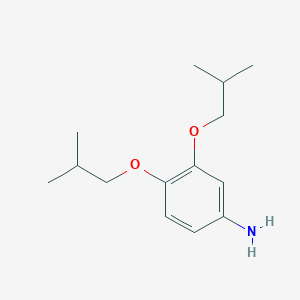
3,4-Diisobutoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diisobutoxyaniline, also known by its CAS number 39051-98-4, is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 2-methylpropoxy groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a derivative of benzenamine and is used in various chemical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diisobutoxyaniline typically involves the alkylation of benzenamine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitrobenzenamine, nitrosobenzenamine.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,4-Diisobutoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diisobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may exert its effects by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved can vary based on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Benzenamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of 2-methylpropoxy groups.
Benzenamine, 3,4-diethoxy-: Similar structure but with ethoxy groups instead of 2-methylpropoxy groups.
Benzenamine, 3,4-dipropoxy-: Similar structure but with propoxy groups instead of 2-methylpropoxy groups.
Uniqueness: 3,4-Diisobutoxyaniline is unique due to the presence of bulky 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
39051-98-4 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
3,4-bis(2-methylpropoxy)aniline |
InChI |
InChI=1S/C14H23NO2/c1-10(2)8-16-13-6-5-12(15)7-14(13)17-9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |
Clave InChI |
XGHPKERTFVCGGC-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















